molecular formula C19H16O3 B2594536 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 938132-02-6

4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2594536
CAS No.: 938132-02-6
M. Wt: 292.334
InChI Key: DVIXJIXCCDUUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C19H16O3. It is a derivative of benzaldehyde, featuring a methoxy group and a naphthalen-1-ylmethoxy group attached to the benzene ring.

Scientific Research Applications

4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with naphthalen-1-ylmethanol under acidic or basic conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and naphthalen-1-ylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzoic acid.

    Reduction: 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and naphthalen-1-ylmethoxy groups can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the naphthalen-1-ylmethoxy group, making it less complex and potentially less active in certain applications.

    3-Methoxybenzaldehyde: Similar structure but with the methoxy group in a different position, affecting its reactivity and properties.

    Naphthalen-1-ylmethanol: Contains the naphthalen-1-ylmethoxy group but lacks the aldehyde functionality.

Uniqueness

4-Methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the presence of both the methoxy and naphthalen-1-ylmethoxy groups, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-methoxy-3-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-18-10-9-14(12-20)11-19(18)22-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIXJIXCCDUUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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